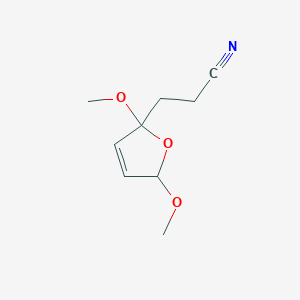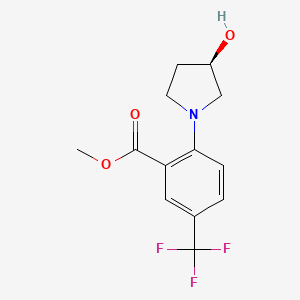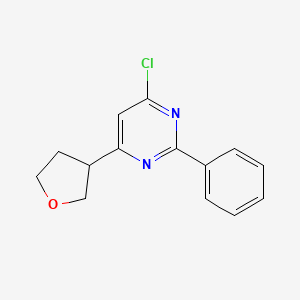
5,8-Dichlorocinnolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichlorocinnolin-4(1H)-one: is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by the presence of two chlorine atoms at positions 5 and 8 on the cinnoline ring, and a ketone group at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichlorocinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,6-dichloroaniline with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired cinnoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: 5,8-Dichlorocinnolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atoms on the cinnoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Oxidized cinnoline derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted cinnoline derivatives with various functional groups.
科学研究应用
Chemistry: 5,8-Dichlorocinnolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of 5,8-Dichlorocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses.
相似化合物的比较
5,8-Dibromocinnolin-4(1H)-one: Similar structure with bromine atoms instead of chlorine.
5,8-Difluorocinnolin-4(1H)-one: Similar structure with fluorine atoms instead of chlorine.
5,8-Dimethylcinnolin-4(1H)-one: Similar structure with methyl groups instead of chlorine.
Uniqueness: 5,8-Dichlorocinnolin-4(1H)-one is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and stability. The chlorine atoms also influence the compound’s biological activity, making it distinct from its analogs with different substituents.
属性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC 名称 |
5,8-dichloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-5(10)8-7(4)6(13)3-11-12-8/h1-3H,(H,12,13) |
InChI 键 |
SAFCAXGFBHSNNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C=NN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)


![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)




